molecular formula C6H4Br2IN B8129133 2,6-Dibromo-4-iodoaniline

2,6-Dibromo-4-iodoaniline

Cat. No. B8129133
M. Wt: 376.81 g/mol
InChI Key: YOZIRJKYQFUJAL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2,6-Dibromo-4-iodoaniline is a useful research compound. Its molecular formula is C6H4Br2IN and its molecular weight is 376.81 g/mol. The purity is usually 95%.
BenchChem offers high-quality 2,6-Dibromo-4-iodoaniline suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2,6-Dibromo-4-iodoaniline including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

  • Crystal Structure Analysis : The crystal structure of similar compounds, like 2,6-dibromo-3-chloro-4-fluoroaniline, has been explored. These studies reveal classical intra- and intermolecular hydrogen bonds and dispersive halogen-halogen interactions, which are important in understanding the physical and chemical properties of these compounds (Betz, 2015).

  • Synthesis and Chemical Reactions : Research has shown that palladium-catalyzed carbonylation of similar iodoaniline derivatives can produce various complex organic compounds. This indicates potential synthetic pathways and reactions involving 2,6-Dibromo-4-iodoaniline (Ács et al., 2006).

  • Halogen-Halogen Interactions : Studies on 2,6-dibromo-4-nitroaniline show weak hydrogen bonds and interactions between oxygen and bromine atoms. This suggests that similar interactions might be present in 2,6-Dibromo-4-iodoaniline, affecting its properties and reactivity (Bryant et al., 1998).

  • Biological Impact : Compounds like 2,6-dibromo-4-iodoaniline may have biological effects. For instance, 3,5-dihaloanilines have been studied for their nephrotoxicity, highlighting the potential biological impact of halogenated anilines (Hong et al., 2000).

  • Drug Development and Synthesis : Various studies have explored the synthesis of complex organic molecules using iodine and bromine substituted anilines. These studies indicate the potential of 2,6-Dibromo-4-iodoaniline in the synthesis of pharmaceuticals and other organic compounds (Korivi & Cheng, 2006).

  • Electronic Properties and Chemical Reactions : Research on asymmetric diarylacetylenes and substituted 2-iodoaniline derivatives demonstrates how electronic properties influence chemical reactions. This can be applied to understand the reactivity of 2,6-Dibromo-4-iodoaniline (Yiamsawat et al., 2022).

  • Photoreactivity : The photochemistry of haloanilines, including their dehalogenation processes, has been studied. These findings could be relevant to understanding the photoreactivity of 2,6-Dibromo-4-iodoaniline (Freccero et al., 2003).

properties

IUPAC Name

2,6-dibromo-4-iodoaniline
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H4Br2IN/c7-4-1-3(9)2-5(8)6(4)10/h1-2H,10H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YOZIRJKYQFUJAL-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=C(C(=C1Br)N)Br)I
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H4Br2IN
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

376.81 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2,6-Dibromo-4-iodoaniline

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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